6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione
Overview
Description
6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a useful research compound. Its molecular formula is C14H13N3O3 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.09569129 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
Future research could focus on exploring the potential biological activities of this compound, given the known activities of similar pyrazolo[3,4-b]pyridine derivatives . Additionally, further studies could aim to optimize the synthesis process and investigate the photophysical properties of this compound .
Mechanism of Action
Target of Action
The primary targets of 6-(methoxymethyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .
Pharmacokinetics
The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of TRKA, leading to the suppression of the proliferation of certain cell lines . For instance, it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Properties
IUPAC Name |
6-(methoxymethyl)-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-8-9-7-11(18)12-13(15-9)16-17(14(12)19)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHOTZFEIPEMDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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